Product packaging for o-Isopropenyltoluene(Cat. No.:CAS No. 26444-18-8)

o-Isopropenyltoluene

Cat. No.: B3422711
CAS No.: 26444-18-8
M. Wt: 132.20 g/mol
InChI Key: OGMSGZZPTQNTIK-UHFFFAOYSA-N
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Description

o-Isopropenyltoluene, with the CAS Registry Number 7399-49-7 , is an aromatic hydrocarbon with the molecular formula C 10 H 12 and a molecular weight of 132.20 g/mol . Also known as 1-methyl-2-(1-methylethenyl)-benzene or o,α-dimethylstyrene , this compound is a clear, colorless to light yellow liquid under standard conditions . Physical and Chemical Properties The compound has a density of approximately 0.872 g/cm³ . Reported boiling points for this compound range from 441.65 K to 448.15 K (approximately 168.5°C to 175°C) , and it has a flash point of 55.6°C , classifying it as a combustible liquid . Its refractive index is 1.52 . In gas chromatography, this compound has a Kovats Retention Index of 1116-1117 on a non-polar HP-1 column at 60°C , a key identifier for researchers conducting analytical studies. Research Applications and Value this compound is of significant interest in chemical research, particularly in catalysis and hydrocarbon chemistry studies . It serves as a valuable intermediate in hydrogen transfer reactions and other synthetic organic transformations . The structural feature of a vinyl group adjacent to a toluene ring makes it a subject of study in fundamental research on steric inhibition of resonance . It has also been identified as a component in compositional studies of high-temperature coal tar, highlighting its relevance in materials and energy research . Handling and Safety This compound is a combustible liquid and should be kept away from heat and open flames . It may cause skin irritation (H315), serious eye irritation (H319), and is harmful to aquatic life . Appropriate personal protective equipment, including gloves and eye protection, is recommended. It should be handled in a well-ventilated place and stored in a cool, frozen environment to maintain stability . Disclaimer This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The information provided is for reference purposes and does not constitute a license to operate under or a recommendation to infringe any patent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12 B3422711 o-Isopropenyltoluene CAS No. 26444-18-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-prop-1-en-2-ylbenzene
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InChI

InChI=1S/C10H12/c1-8(2)10-7-5-4-6-9(10)3/h4-7H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OGMSGZZPTQNTIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20224781
Record name o,alpha-Dimethylstyrene
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Molecular Weight

132.20 g/mol
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CAS No.

7399-49-7, 26444-18-8
Record name o-Isopropenyltoluene
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Record name o-Isopropenyltoluene
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Synthesis Methodologies and Reaction Pathways

Established Synthetic Routes to o-Isopropenyltoluene (B1582527)

Conventional and industrial syntheses of this compound rely on well-understood chemical transformations, often paralleling the production methods of other commodity styrenic monomers.

In a laboratory setting, this compound can be prepared via several classic organic reactions. Two notable methods are the dehydration of a tertiary alcohol and the Wittig reaction.

Dehydration of 2-(o-tolyl)propan-2-ol: A common laboratory-scale synthesis involves the acid-catalyzed dehydration of the tertiary alcohol, 2-(o-tolyl)propan-2-ol. This reaction is typically performed by heating the alcohol with a strong acid catalyst, such as sulfuric acid or phosphoric(V) acid. chemguide.co.uk The mechanism proceeds in three main stages:

Protonation of the Alcohol: The hydroxyl group of the alcohol is protonated by the acid catalyst, forming a good leaving group (water). chemguide.co.uk

Formation of a Carbocation: The protonated alcohol loses a water molecule to generate a relatively stable tertiary carbocation. chemguide.co.ukyoutube.com

Elimination of a Proton: A base (such as the hydrogensulphate ion or a water molecule) abstracts a proton from a methyl group adjacent to the positively charged carbon, leading to the formation of a double bond and regenerating the acid catalyst. chemguide.co.ukyoutube.com

Wittig Reaction: The Wittig reaction provides a highly reliable method for forming alkenes from carbonyl compounds. wikipedia.orgmnstate.edu To synthesize this compound, 2-methylacetophenone is reacted with a phosphorus ylide, specifically methylenetriphenylphosphorane (Ph₃P=CH₂). The reaction involves the nucleophilic attack of the ylide on the carbonyl carbon of the ketone. masterorganicchemistry.com This leads to the formation of a four-membered ring intermediate called an oxaphosphetane, which then decomposes to yield the desired this compound and a stable triphenylphosphine oxide byproduct. masterorganicchemistry.comorganic-chemistry.org The reliability of the Wittig reaction lies in its ability to form the carbon-carbon double bond at a specific, predetermined location. mnstate.edu

On an industrial scale, the synthesis of this compound is likely analogous to the production of its structural isomer, α-methylstyrene, and the commodity chemical, styrene (B11656). The most viable industrial route is the catalytic dehydrogenation of o-cymene (2-isopropyltoluene). wikipedia.org

This process involves passing o-cymene vapor over a heterogeneous catalyst at high temperatures (e.g., 260-275 °C). google.com The reaction is an endothermic equilibrium process that removes two hydrogen atoms from the isopropyl group to form a double bond. Catalysts for this type of reaction are typically based on metal oxides, with palladium on a high-surface-area carrier like activated carbon, activated alumina, or silica gel being particularly effective for cymene dehydrogenation. google.comgoogleapis.com The scientific basis for this method is the thermodynamic favorability of forming the conjugated aromatic-alkene system at elevated temperatures, with the catalyst providing a lower-energy pathway for the reaction to proceed.

The necessary feedstock, o-cymene, can be produced through the Friedel-Crafts alkylation of toluene with propylene (B89431), which yields a mixture of cymene isomers (ortho, meta, and para). liverpool.ac.uk

Emerging and Novel Synthetic Strategies

Research into more efficient, selective, and sustainable synthesis methods has led to the exploration of novel catalytic, photochemical, and biocatalytic routes.

Advanced catalytic systems are being investigated for various organic transformations. While not a direct synthesis method, this compound has been identified as a product in the cascade transformations of other organic molecules using sophisticated catalysts. For instance, in the conversion of (±)-citronellal to menthols over extruded Ruthenium-MCM-41 (Ru-MCM-41) catalysts, this compound is formed as a defunctionalized byproduct. The reaction is typically performed in a continuous trickle-bed reactor under hydrogen pressure. The formation of this compound in this context is a result of dehydration and cyclization side reactions promoted by the catalyst's acidic and metallic sites.

Table 1: Formation of this compound as a Byproduct in the Catalytic Transformation of (±)-Citronellal
Catalyst TypeReactantTemperature (°C)Pressure (bar H₂)Primary ProductThis compound Observation
Ru/H-MCM-41 + Bindzil(±)-Citronellal7010MentholsObserved as a defunctionalized product

Photochemical methods, which utilize light energy to drive chemical reactions, represent a frontier in organic synthesis. However, the direct photochemical synthesis of this compound is not a well-documented area. Research in related areas has focused more on the photochemical reactions of similar compounds rather than their synthesis. For example, studies on α-methylstyrene have shown that photoirradiation in the presence of a Eu(III)/Eu(II) photoredox system in methanol leads to dimerization and addition products, not the formation of the monomer itself. oup.com While photochemical routes for synthesizing styrenic compounds exist, specific applications for the preparation of this compound are not prominently featured in current scientific literature.

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations, offering high selectivity and mild reaction conditions. While direct enzymatic synthesis of this compound has not been specifically detailed, analogous biocatalytic reactions suggest potential pathways.

One plausible emerging strategy is the enzymatic decarboxylation of a suitable carboxylic acid precursor. Enzymes such as phenolic acid decarboxylases are known to catalyze the removal of a carboxyl group from the side chain of para-hydroxystyrenes. nih.gov A similar enzymatic process could potentially be developed for the non-oxidative decarboxylation of an acid like 3-(o-tolyl)but-2-enoic acid to yield this compound. This approach would represent a green chemistry alternative to traditional chemical methods, although significant research would be required to identify or engineer a suitable enzyme for this specific substrate. Other chemo-enzymatic methods have been developed for the synthesis of derivatives from propenylbenzenes, but these typically involve the modification of an existing propenyl group rather than its creation. frontiersin.orgresearchgate.net

Reaction Mechanisms in this compound Formation

The formation of this compound is governed by distinct reaction mechanisms, each influenced by specific precursors, catalysts, and reaction conditions. These pathways include rearrangements of complex cyclic molecules, side reactions in major industrial syntheses, and self-reaction pathways.

This compound can be formed through the thermal isomerization or pyrolysis of monoterpenes, such as α-pinene, a primary constituent of turpentine. Under high-temperature conditions, the strained bicyclic structure of α-pinene undergoes a series of complex rearrangements.

The process is initiated by the cleavage of the cyclobutane ring in the α-pinene molecule. This is followed by subsequent bond migrations and hydrogen shifts. While multiple isomerization pathways exist, leading to a variety of monocyclic and bicyclic products like camphene and limonene, specific conditions can favor aromatization researchgate.net. The formation of an aromatic ring from α-pinene leads to compounds like p-cymene, and under certain pyrolysis conditions, can also yield toluene derivatives, including this compound researchgate.netwikipedia.org. The exact product distribution is highly dependent on factors such as temperature, pressure, and the presence of catalysts. For instance, studies on α-pinene combustion have identified various aromatic species, indicating that rearrangement to aromatic structures is a significant pathway at elevated temperatures researchgate.net.

A significant route to the unintentional formation of this compound is as a side-product during the industrial Friedel-Crafts acylation of toluene. This reaction is primarily aimed at producing methylacetophenone isomers, particularly the commercially valuable 4-methylacetophenone (p-methylacetophenone), which is a key intermediate in the synthesis of fine chemicals and pharmaceuticals researchgate.netscribd.com.

The main reaction involves treating toluene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or solid acid catalysts like zeolites sigmaaldrich.comlibretexts.org. The catalyst activates the acylating agent to form a resonance-stabilized acylium ion, which then acts as an electrophile, attacking the electron-rich toluene ring scribd.comyoutube.com.

However, under certain reaction conditions, side reactions can occur. The primary product, methylacetophenone, can undergo further reactions. For instance, it can be reduced and subsequently dehydrated, or undergo other complex transformations on the catalyst surface, leading to the formation of various byproducts, including this compound researchgate.net. The choice of catalyst and reaction conditions plays a crucial role in the selectivity of the reaction and the minimization of such side-products. Using shape-selective catalysts like certain zeolites can favor the formation of the desired para-isomer and suppress the formation of ortho-isomers and other byproducts researchgate.net. Higher temperatures can sometimes reduce the formation of bulky intermediate complexes that lead to side reactions scispace.com.

Catalyst SystemAcylating AgentKey ConditionsPrimary Product SelectivityObserved Side-ProductsReference
H-ZSM-5, H-mordenite, REY zeolitesAcetyl chlorideVapor phase, 453 KHigh selectivity for 4-methylacetophenone (up to 88.3% with H-ZSM-5)Isomeric methylacetophenones researchgate.net
H-USY zeolitesAcetic anhydrideLiquid phase, 180 °C~85% selectivity for 4-methylacetophenoneMethylbenzoic acid, isopropenyltoluene researchgate.net
Aluminum chloride (AlCl₃)Acetyl chlorideLiquid phase, ~60°CVirtually all substitution occurs at the 4-position (para)Minor amounts of ortho-product libretexts.orgyoutube.com
Insoluble Heteropoly acids (e.g., H₀.₅Cs₂.₅PW₁₂O₄₀)Benzoic anhydrideLiquid phase, >110°C (boiling point of toluene)Complete conversion to phenyl tolyl ketone at higher temperaturesSide reactions noted at lower temperatures, reduced at higher temperatures scispace.com

This compound, containing a reactive vinyl group, can undergo dimerization and polymerization reactions, similar to other styrenic monomers like α-methylstyrene. These reactions typically proceed via chain-growth mechanisms, which can be initiated by radical, cationic, or anionic initiators google.comlibretexts.org.

Cationic Polymerization: This is a common pathway for α-methylstyrene and its derivatives. The polymerization is initiated by a Lewis acid (e.g., tin(IV) chloride, boron trifluoride) or a protic acid, which generates a carbocation from the monomer google.comgoogle.com. This carbocation then propagates by adding to subsequent monomer units. The stability of the resulting tertiary benzylic carbocation makes styrenic compounds like this compound particularly susceptible to this type of polymerization orientjchem.org. The reaction is typically carried out at low temperatures to control the polymerization rate and prevent unwanted side reactions google.com.

Radical Polymerization: This mechanism involves three main steps: initiation, propagation, and termination libretexts.orgyoutube.com.

Initiation: A free radical initiator (e.g., benzoyl peroxide) decomposes to form initial radicals. These radicals then add to the double bond of an this compound monomer, creating a new, more stable tertiary benzylic radical libretexts.org.

Propagation: The newly formed radical adds to another monomer molecule, extending the polymer chain and regenerating the radical at the chain's terminus. This step repeats, rapidly increasing the molecular weight youtube.com.

Termination: The reaction stops when two growing radical chains combine or disproportionate, resulting in a stable polymer molecule libretexts.org.

Dimerization can be considered the first step in the polymerization process, where two monomer units react to form a dimer. In some processes, specific dimers, such as the α-methylstyrene dimer, are used as chain transfer agents to control the molecular weight of polymers google.com.

Advanced Analytical Characterization Techniques for O Isopropenyltoluene

Chromatographic Separation and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful separation technique that significantly enhances the resolution of complex mixtures compared to traditional one-dimensional gas chromatography (GC) lcms.czphenomenex.blogoxfordindices.comsepscience.com. This method involves coupling two columns with different stationary phases, allowing for separation based on two distinct mechanisms. The eluent from the first column is rapidly transferred and re-separated on the second column, often using a modulator lcms.czphenomenex.blogchromatographyonline.com. This orthogonal separation capability is particularly beneficial for samples containing isomers or compounds with similar properties, which can be challenging to resolve using conventional GC. GCxGC, especially when coupled with mass spectrometry (GCxGC-ToF-MS), offers increased peak capacity and sensitivity, leading to more confident compound identification and characterization lcms.czsepscience.comscielo.brscielo.brresearchgate.net. For instance, o-isopropenyltoluene (B1582527) has been identified as a component in complex matrices such as propolis volatile compounds using GCxGC-ToF-MS, highlighting its utility in analyzing intricate samples scielo.brscielo.brresearchgate.net.

Retention Indices in GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for identifying volatile and semi-volatile compounds. The retention index (RI) is a crucial parameter used in GC-MS for compound identification, as it provides a reproducible measure of a compound's elution behavior under specific chromatographic conditions, independent of the mass spectrometer nih.govnist.gov. The NIST Mass Spectrometry Data Center reports Kovats Retention Indices for this compound on standard non-polar columns as 1116 and 1117 nih.gov. These values serve as valuable references for confirming the identity of this compound in complex mixtures analyzed by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation and confirmation of organic compounds libretexts.orgemerypharma.comorganicchemistrydata.org. Both proton (¹H) NMR and carbon-13 (¹³C) NMR provide detailed information about the molecular structure.

¹H NMR Spectroscopy: ¹H NMR spectra reveal the number of chemically distinct protons and their local electronic environments, providing information on chemical shifts, signal multiplicities (splitting patterns), and integration values. For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the methyl group attached to the aromatic ring, the vinylic protons of the isopropenyl group, and the aromatic protons.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. It reveals the number of distinct carbon environments, with chemical shifts indicative of the hybridization state and neighboring atoms libretexts.orgoregonstate.edulibretexts.org. For this compound, distinct signals would be observed for the methyl carbon, the quaternary vinylic carbon, the terminal vinylic carbon, and the four unique aromatic carbons.

While specific reported NMR data for this compound is not detailed in the provided search results, general principles of NMR spectroscopy indicate that these techniques would unequivocally confirm its structure by analyzing the chemical shifts and coupling patterns of its protons and carbons.

Other Advanced Analytical Methods

Thermogravimetric Analysis (TGA) in Degradation Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time under a controlled atmosphere taylorandfrancis.comtainstruments.comlabmanager.comabo.fi. TGA is essential for evaluating the thermal stability, decomposition behavior, and composition of materials. It provides data on the onset of decomposition, the temperatures at which specific mass losses occur, and the residual mass at elevated temperatures taylorandfrancis.comlabmanager.com. These parameters are critical for understanding how a compound behaves under thermal stress and for predicting its performance in applications involving heat. While specific TGA data for this compound is not directly provided in the search results, TGA is a standard method for characterizing the thermal degradation pathways and stability of organic compounds taylorandfrancis.comtainstruments.comlib4ri.chmdpi.commdpi.commarquette.edu.

Elemental Analysis

Elemental analysis is a quantitative chemical method used to determine the elemental composition of a pure compound. It typically involves the combustion of a sample to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements. For this compound, with the molecular formula C₁₀H₁₂, elemental analysis would confirm the presence and ratio of carbon and hydrogen atoms. The theoretical elemental composition for C₁₀H₁₂ is approximately 89.50% Carbon and 10.50% Hydrogen. Experimental results from elemental analysis are expected to closely match these theoretical values for a pure sample nist.govcymitquimica.comchemspider.comchemeo.com.

Compound Name List

Common NameIUPAC NameCAS NumberMolecular Formula
This compound1-Methyl-2-(prop-1-en-2-yl)benzene7399-49-7C₁₀H₁₂
o,α-Dimethylstyrene1-Methyl-2-(prop-1-en-2-yl)benzene7399-49-7C₁₀H₁₂
2-Isopropenyltoluene1-Methyl-2-(prop-1-en-2-yl)benzene7399-49-7C₁₀H₁₂
α,2-Dimethylstyrene1-Methyl-2-(prop-1-en-2-yl)benzene7399-49-7C₁₀H₁₂

Chemical Reactivity and Mechanistic Studies of O Isopropenyltoluene

Oxidation Reactions and Pathways

The presence of the alkene functionality and the aromatic ring makes o-isopropenyltoluene (B1582527) susceptible to oxidation under various conditions, including thermal stress and atmospheric oxidative processes.

Oxidative Degradation Products

Under thermal stress, this compound can undergo degradation, yielding a variety of smaller organic molecules. Studies involving the thermal decomposition of polymers containing similar structural elements have identified products such as benzene (B151609), toluene, ethylbenzene, cumene (B47948) (1-methylethyl benzene), α-methyl styrene (B11656), naphthalene, and xylenes (B1142099) researchgate.net. When this compound itself is subjected to thermal degradation, these compounds are among the expected degradation products researchgate.net. Furthermore, oxidative degradation, involving reactions with oxygen or other oxidizing agents, can lead to the formation of oxygenated aromatic compounds. For related molecules with unsaturated bonds, this process can generate species like benzaldehyde, benzofuran, phenol, and acetophenone (B1666503) researchgate.net.

The following table summarizes identified degradation products associated with this compound or structurally similar compounds under thermal and oxidative conditions:

Degradation ProductAssociated ConditionSource Reference
BenzeneThermal Degradation researchgate.net
TolueneThermal Degradation researchgate.net
EthylbenzeneThermal Degradation researchgate.net
Cumene (1-methylethyl benzene)Thermal Degradation researchgate.net
α-methyl styreneThermal Degradation researchgate.net
NaphthaleneThermal Degradation researchgate.net
XylenesThermal Degradation researchgate.net
BenzaldehydeOxidative Degradation researchgate.net
BenzofuranOxidative Degradation researchgate.net
PhenolOxidative Degradation researchgate.net
AcetophenoneOxidative Degradation researchgate.net

Reactivity in Atmospheric Chemistry (e.g., NO3 Reactions)

In the Earth's atmosphere, this compound, as a volatile organic compound (VOC) containing an alkene moiety, is subject to oxidation by key atmospheric oxidants, including hydroxyl (OH) radicals, ozone (O3), and nitrate (B79036) (NO3) radicals copernicus.org. The nitrate radical (NO3) is particularly significant as an oxidant during nighttime, when its concentration is elevated due to the absence of photolysis and its reaction with nitric oxide (NO) rsc.orgcopernicus.org.

The reaction of NO3 radicals with alkenes, such as the isopropenyl group in this compound, typically proceeds via an addition mechanism to the double bond rsc.orgcopernicus.org. This initial addition forms a nitrooxy peroxy radical intermediate reading.ac.ukwhiterose.ac.uk. Subsequent reactions of this intermediate can lead to the formation of organic nitrates and contribute to the production of secondary organic aerosol (SOA) rsc.orgreading.ac.ukwhiterose.ac.uk. While specific kinetic data and detailed product distributions for the NO3-initiated oxidation of this compound are not extensively detailed in the reviewed literature, the general pathway involves the addition of the NO3 radical to the alkene, leading to functionalized products characteristic of such atmospheric oxidation processes rsc.orgreading.ac.ukwhiterose.ac.uk.

Polymerization Behavior and Mechanisms

This compound possesses the structural features, specifically the alkene group, that enable it to participate in chain-growth polymerization reactions, including cationic and radical polymerization patenthub.cn. Its role as an intermediate in the production of polymers and resins highlights its utility in this field cymitquimica.com.

Cationic Polymerization Considerations

The suitability of this compound for cationic polymerization stems from its isopropenyl group, which can stabilize a carbocationic intermediate formed during the polymerization process wikipedia.orgyoutube.com. Cationic polymerization is initiated when a cationic initiator generates a reactive carbocation from the monomer. This is followed by a propagation step where the carbocationic monomer adds to other monomers, extending the polymer chain while regenerating the active carbocationic center wikipedia.orgyoutube.com. The presence of an electron-donating methyl group on the isopropenyl moiety enhances the stability of the carbocation, thereby facilitating the polymerization wikipedia.orgyoutube.com. Monomers like styrene and α-methylstyrene, which share structural similarities with this compound, are well-established substrates for cationic polymerization patenthub.cnwikipedia.org.

Radical Polymerization Pathways

The alkene functionality of this compound also renders it capable of undergoing radical polymerization patenthub.cn. This polymerization mechanism involves three fundamental stages: initiation, propagation, and termination youtube.comwikipedia.org. Initiation begins with the generation of free radicals, which then add to the monomer to commence the polymer chain. Propagation involves the sequential addition of monomers to the growing radical chain. The process concludes with termination events, such as the combination or disproportionation of radical chain ends youtube.comwikipedia.org. Moreover, this compound can participate in radical copolymerization with other vinyl monomers, including styrene, isobutylene, and propylene (B89431) researchgate.net.

Isomerization and Rearrangement Reactions

While specific documented pathways for the isomerization or rearrangement of this compound are limited in the reviewed literature, general principles of organic chemistry and observations from related studies provide context. Rearrangement reactions are characterized by the migration of atoms or groups within a molecule, leading to the formation of structural isomers wiley-vch.derroij.com. Under thermal conditions, such as during pyrolysis, complex molecules can undergo various rearrangement processes, including Wagner-Meerwein rearrangements researchgate.net. For instance, p-isopropenyltoluene has been identified as a product in the pyrolysis of terpinolene (B10128), where Wagner-Meerwein rearrangements are implicated in the reaction pathways researchgate.net. This suggests that this compound, or related isomers, may be involved in or formed through rearrangement reactions, particularly under high-temperature conditions.

Compound List:

this compound

Benzene

Toluene

Ethylbenzene

Cumene (1-methylethyl benzene)

α-methyl styrene

Naphthalene

Xylenes

Benzaldehyde

Benzofuran

Phenol

Acetophenone

Nitrate radical (NO3)

Styrene

Isopropenylbenzyl chloride

Isobutylene

Propylene

Methyl methacrylate (B99206)

Reactions in Catalytic Cycles

The reactivity of this compound within catalytic cycles is a subject of interest due to its alkene functionality, which can engage in various metal-catalyzed transformations. While extensive research exists on general catalytic cycles involving alkenes, specific studies detailing the precise role of this compound as an intermediate in cascade transformations or its direct participation in carbonylation reactions were not prominently identified in the reviewed literature. However, the general principles of these reaction types provide a framework for understanding its potential reactivity.

Role as an Intermediate in Cascade Transformations

Cascade reactions, also known as domino or tandem reactions, are sequences of two or more consecutive chemical reactions that occur in a single synthetic operation without the isolation of intermediates numberanalytics.comperfectlight.com.cn. This methodology is highly valued in organic synthesis for its efficiency, atom economy, and reduction in reaction steps, energy consumption, and waste generation numberanalytics.comperfectlight.com.cn. These transformations are typically catalyzed, with transition metals such as palladium and copper frequently employed to orchestrate the sequential bond formations numberanalytics.com.

This compound, characterized by its aromatic ring and an isopropenyl group, possesses a reactive alkene moiety. This structural feature suggests a theoretical potential for this compound to act as a substrate or intermediate in various catalytic cascade sequences, such as cyclizations or additions, particularly those initiated by transition metal catalysts mdpi.comresearchtrend.netrsc.org. However, a review of the available scientific literature did not yield specific research findings that position this compound as a documented intermediate in catalyzed cascade transformations. While related alkene structures or general cascade reaction mechanisms are well-established nih.govnih.govresearchgate.net, direct experimental evidence for this compound fulfilling this specific role remains to be elucidated in the provided search results.

Data Table: Role as an Intermediate in Cascade Transformations

Reaction TypeCatalyst ClassPotential Role of this compoundSpecific Research Findings for this compound
Cascade ReactionsTransition Metals (e.g., Pd, Cu)Potential intermediate or substrateNo specific research findings identified in the provided literature.

Participation in Carbonylation Reactions

Carbonylation reactions involve the incorporation of carbon monoxide (CO) into organic molecules, a fundamental transformation in industrial chemistry for synthesizing valuable carbonyl-containing compounds like esters, amides, and aldehydes iupac.orgdoi.orgsioc-journal.cn. These reactions are predominantly catalyzed by transition metals, with palladium complexes being particularly significant due to their versatility and efficacy mdpi.comiupac.orgsioc-journal.cndiva-portal.orgmdpi.commatec-conferences.org. Catalytic cycles in carbonylation often involve key steps such as oxidative addition of a substrate to the metal center, insertion of CO into a metal-carbon bond, and subsequent nucleophilic attack or reductive elimination to yield the final product iupac.orgdiva-portal.orgmatec-conferences.org.

Alkenes are recognized as common substrates in various palladium-catalyzed carbonylation reactions, including hydroalkoxycarbonylation and aminocarbonylation sioc-journal.cnmdpi.commatec-conferences.orgresearchgate.netrsc.org. Given its alkene functionality, this compound could theoretically participate in such carbonylation processes. However, a thorough examination of the scientific literature did not reveal specific studies detailing the direct participation of this compound in catalyzed carbonylation reactions. While the general principles and broad substrate scope of carbonylation chemistry are well-documented iupac.orgdoi.orgsioc-journal.cnmdpi.commatec-conferences.orgresearchgate.netrsc.orgnih.gov, targeted research involving this compound in these specific catalytic applications was not found.

Data Table: Participation in Carbonylation Reactions

Reaction TypeCatalyst ClassTypical SubstratesPotential Role of this compoundSpecific Research Findings for this compound
CarbonylationPalladium ComplexesAlkenes, Alkynes, Aryl HalidesPotential substrate for CO insertionNo specific research findings identified in the provided literature.

Occurrence and Environmental Fate in Scientific Investigations

Natural Occurrence and Sources

o-Isopropenyltoluene (B1582527) has been identified as a constituent in certain natural sources, primarily plant extracts and essential oils, as well as in emissions generated by biomass burning.

Studies have reported the presence of this compound in specific plant species. Notably, it has been identified as a significant component in the essential oil extracted from the aerial parts of Cleome khorassanica lew.roresearcher.life. In the essential oil obtained through hydrodistillation (HD) of Cleome khorassanica, this compound was found to be a major component, constituting 46.7% of the analyzed oil lew.roresearcher.life. Additionally, "isopropenyltoluene" has been detected in the leaf oil of Chamaecyparis nootkatensis diabloanalytical.com.

Table 5.1.1: this compound Content in Plant Extracts

Plant SpeciesExtraction MethodComponentConcentrationCitation
Cleome khorassanicaHydrodistillation (HD)This compound46.7% lew.ro, researcher.life
Chamaecyparis nootkatensisLeaf Oil (unspecified)IsopropenyltolueneDetected diabloanalytical.com

This compound has been identified in gaseous non-methane organic compounds (NMOCs) emitted from biomass burning. Research utilizing adsorption-thermal desorption (ATD) cartridges for sample collection and subsequent analysis by two-dimensional gas chromatography/time-of-flight mass spectrometry (GC×GC–ToFMS) has detected its presence in these emissions copernicus.org. Specific measurements reported values for this compound in the range of (2.2 ± 0.4) × 10⁻³ and (4.2 ± 2.1) × 10⁻³ copernicus.org.

Table 5.1.2: this compound in Biomass Burning Emissions

Source TypeAnalytical MethodDetected CompoundReported ValuesCitation
Biomass Burning EmissionsATD-GC×GC–ToFMSThis compound(2.2 ± 0.4) × 10⁻³ copernicus.org
(4.2 ± 2.1) × 10⁻³ copernicus.org

Formation as a Degradation Product

This compound can be formed through the degradation of various materials, particularly under thermal stress. Its presence has been noted from the thermal breakdown of polymeric materials and in aerosols generated by electronic cigarettes.

The thermal degradation of polymeric materials, such as High Impact Polystyrene (HIPS), has been shown to produce this compound. Studies involving the thermal removal process of HIPS have identified this compound among the volatile organic compounds (VOCs) generated through chain scission reactions researchgate.netresearchgate.net. These compounds were detected in significantly higher amounts compared to background levels, indicating their formation as degradation products researchgate.netresearchgate.net.

Table 5.2.1: Formation of this compound from Polymer Thermal Degradation

Polymer TypeProcessDetected ProductObservationCitation
HIPSThermal removal/degradationThis compoundDetected in significantly higher amounts than background researchgate.net, researchgate.net

No specific scientific findings detailing the formation of this compound from the thermal desorption of monoterpenes were identified in the provided search results. Studies in this area primarily reported the formation of p-isopropenyltoluene from the thermal desorption of terpinolene (B10128) nih.govresearcher.liferesearchgate.net.

This compound has been detected in the aerosols generated by electronic cigarettes. Analytical studies examining the chemical composition of e-cigarette vapor have identified its presence among the various volatile compounds researchgate.net.

Environmental Pathways and Transformations

Atmospheric Chemistry and Secondary Organic Aerosol (SOA) Formation

The atmospheric chemistry of this compound, an aromatic hydrocarbon, is of interest due to its potential role as a volatile organic compound (VOC) precursor to secondary organic aerosol (SOA) formation. While specific, detailed studies on the atmospheric oxidation pathways and SOA yields of this compound are not extensively documented in the reviewed literature, its chemical structure provides insights into its likely atmospheric behavior.

This compound has been identified as a product of the thermal degradation of certain polymers, such as High Impact Polystyrene (HIPS), suggesting it could be released into the atmosphere through industrial processes or waste management researchgate.netresearchgate.net. As a VOC, it participates in atmospheric photochemical reactions driven by primary oxidants like hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃).

The molecular structure of this compound features an aromatic benzene (B151609) ring substituted with an isopropenyl group (-C(CH₃)=CH₂). This structure confers reactivity towards atmospheric oxidants. The alkene moiety (isopropenyl group) is susceptible to addition reactions with OH radicals and ozone, leading to ring-opening and fragmentation pathways. Simultaneously, the aromatic ring, particularly when substituted with alkyl groups like the isopropenyl substituent, is known to react with OH radicals, often via addition or hydrogen abstraction mechanisms copernicus.org. These reactions initiate a cascade of oxidation processes.

Aromatic hydrocarbons, in general, are recognized as significant contributors to SOA formation. Their atmospheric oxidation typically involves a series of steps that generate less volatile, oxygenated products. These products, such as carbonyls, organic acids, and nitroaromatics, can then condense onto existing atmospheric particles or form new particles, thereby increasing the mass and altering the properties of atmospheric aerosols copernicus.org. While specific quantitative data regarding the SOA yield or the precise atmospheric degradation products of this compound are limited in the available research, its structural characteristics suggest it possesses the potential to contribute to SOA formation through established oxidation pathways common to alkyl-substituted aromatic compounds.

Given the lack of specific quantitative data for this compound in the reviewed literature, a detailed data table summarizing SOA yields or specific reaction products is not feasible. The table below outlines the typical parameters investigated for VOCs in SOA formation studies, highlighting the absence of specific data for this compound.

Compound NameAtmospheric Oxidant(s)SOA Yield (Mass of SOA / Mass of VOC)Primary Oxidation ProductsAtmospheric Lifetime (approx.)Key References for General Reactivity
This compoundOH, O₃, NO₃Not specifiedNot specifiedNot specified copernicus.org

Note: The data presented in this table reflects the general understanding of aromatic hydrocarbon reactivity in the atmosphere. Specific experimental data for this compound regarding SOA yield and detailed oxidation product distribution were not found in the reviewed literature.

Computational and Theoretical Chemistry of O Isopropenyltoluene

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules and systems over time, providing insights into conformational changes, diffusion, and interactions. While o-isopropenyltoluene (B1582527) has been identified as a component within complex mixtures, such as waste tire-derived pyrolytic oil, and its diffusion mechanisms have been studied in that context swan.ac.uk, direct molecular dynamics simulations focusing on the intrinsic dynamic properties or behavior of isolated this compound molecules were not found in the provided search results.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling aim to correlate a molecule's chemical structure with its biological or physical activity. Although SAR principles and QSAR methodologies, including the use of multiple linear regression (MLR), are discussed in the context of predicting properties like flash points for unsaturated hydrocarbons researchgate.net, and general considerations for analyzing structure-activity relationships are noted europa.eu, specific SAR studies that have been computationally performed and published for this compound were not identified in the provided snippets.

Derivatives and Analogues of O Isopropenyltoluene in Research

Synthesis and Reactivity of Substituted o-Isopropenyltoluenes

The chemical structure of o-isopropenyltoluene (B1582527), featuring a reactive isopropenyl group and an activatable aromatic ring, allows for numerous synthetic modifications. Research into its derivatives focuses on reactions at the double bond, the aromatic ring, and the methyl group.

Reactions of the Isopropenyl Group: The double bond is susceptible to electrophilic addition. For instance, hydrohalogenation can introduce a halogen atom, and hydration can yield the corresponding tertiary alcohol. Epoxidation of the double bond using peroxy acids produces an epoxide ring, a versatile intermediate for synthesizing diols and other functionalized derivatives.

Reactions on the Aromatic Ring: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation. The directing effects of the existing methyl (ortho-, para-directing) and isopropenyl groups influence the position of new substituents. However, the isopropenyl group is sensitive to the acidic conditions often used in these reactions, which can lead to polymerization or isomerization as side reactions.

Reactions of the Methyl Group: The benzylic protons of the methyl group are reactive and can be targeted for radical substitution, such as bromination using N-bromosuccinimide (NBS), to introduce a functional handle away from the isopropenyl group.

While specific synthetic pathways for a wide range of substituted o-isopropenyltoluenes are not extensively documented in publicly available literature, the synthesis of related compounds, such as halogen and methoxy ring-substituted propenoates, demonstrates the feasibility of creating complex derivatives from substituted aromatic aldehydes. researchgate.net

Polymeric Derivatives and Copolymers

This compound can act as a monomer in addition polymerization. Its structure is closely related to α-methylstyrene, with the addition of a methyl group at the ortho position of the phenyl ring. The polymerization behavior of α-methylstyrene is well-studied and provides insight into the likely behavior of its ortho-methyl analogue.

α-Methylstyrene is known to have a low ceiling temperature (Tc), which is the temperature above which the polymer is thermodynamically unstable and reverts to its monomer. This makes its homopolymerization via free-radical methods challenging. google.com The presence of the additional ortho-methyl group in this compound likely introduces further steric hindrance, potentially lowering the ceiling temperature and making free-radical homopolymerization even more difficult. However, cationic polymerization can be an effective method for polymerizing such monomers. google.com

Copolymerization: this compound can be more readily incorporated into polymers through copolymerization with other vinyl monomers. In copolymerization, the relative rates at which two monomers add to the growing polymer chain are described by reactivity ratios (r₁ and r₂). fiveable.meyoutube.comnist.govtulane.edustanford.edu

If r₁ > 1, the growing chain ending in monomer 1 prefers to add another monomer 1.

If r₁ < 1, it prefers to add monomer 2.

If r₁r₂ = 1, the copolymer has a random distribution of monomers.

If r₁ and r₂ are both close to 0, an alternating copolymer is formed.

Monomer 1 (M₁) Monomer 2 (M₂) r₁ (STY) r₂ (AMS) Polymerization System
Styrene (B11656)α-Methylstyrene~1.05~0.12Free Radical

This interactive table presents representative reactivity ratios for the free-radical copolymerization of styrene and α-methylstyrene, a close structural analogue of this compound.

The data indicates that a styrene-terminated radical prefers to add another styrene monomer, while an α-methylstyrene-terminated radical strongly prefers to add a styrene monomer. This suggests that in a copolymerization with styrene, this compound would likely be incorporated at a lower rate than styrene. The presence of the ortho-methyl group would be expected to further influence these ratios due to steric effects.

Biologically Relevant Derivatives

The structural motif of an alkyl-substituted aromatic compound is common in many natural products with significant biological activity. While this compound itself is not known for pharmacological applications, its saturated analogue, o-cymene (o-isopropyltoluene), and particularly the para-isomer, p-cymene, are well-researched.

p-Cymene, a monoterpene found in the essential oils of numerous plants, exhibits a wide range of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, antidiabetic, and anticancer activities. nih.govresearchgate.netnih.gov o-Cymene has also been identified as a major component in essential oils showing in vitro antibacterial activity against foodborne pathogens. nih.gov These findings suggest that the cymene scaffold is a promising basis for biologically active compounds.

Derivatives of this compound could potentially share some of these properties or serve as precursors to more active molecules. The isopropenyl group is a site for potential metabolic activation in biological systems, for instance, through epoxidation, which could lead to metabolites with distinct biological effects. Research into the biological activities of sesquiterpenoids, which often contain complex carbocyclic frameworks, further highlights the potential for terpenoid-related structures to possess anti-inflammatory, antioxidant, antibacterial, and cytotoxic properties. mdpi.com The synthesis of novel compounds with these structural features remains an active area of research in the quest for new therapeutic agents. nih.gov

Research Applications and Future Directions

Applications in Polymer Science and Engineering

o-Isopropenyltoluene (B1582527) serves as a valuable monomer in the field of polymer science and engineering. It is utilized in the synthesis of styrene-based polymer blocks, which are integral components of hydrogenated styrene (B11656) thermoplastic elastomers googleapis.com. The compound also finds application in the production of various styrene-based resins googleapis.comcymitquimica.comcymitquimica.com. The broader field of olefin polymerization, a critical process involving the conversion of olefin monomers into polymer chains, is fundamental for creating materials with tailored properties numberanalytics.com. While specific polymerization mechanisms for this compound are not detailed in the provided snippets, fundamental polymerization techniques such as free radical, cationic, and anionic polymerization are key to polymer chemistry numberanalytics.com. Advanced techniques for real-time monitoring of polymerization processes, including molecular weight determination and reaction conversion, are vital for controlling polymer properties for applications in coatings, adhesives, and building materials pcimag.com.

Role in Understanding Natural Product Chemistry

This compound has been identified as a constituent in the essential oils of several plant species, contributing to their complex chemical profiles. It has been detected in the essential oil of Cleome khorassanica lew.ro, Ocimum viride biorxiv.org, and Anethum graveolens researchgate.net. Its presence has also been reported in Punica granatum nih.gov and Lippia javanica preprints.org, where it is listed among various phytochemicals. Furthermore, it is noted as part of the "other monoterpenoid" category in pine emissions, suggesting its role in natural volatile organic compound emissions acs.org. The identification and quantification of such compounds are crucial for understanding the chemical diversity and potential bioactivities of natural products.

Relevance in Environmental Chemistry and Atmospheric Studies

Within environmental and atmospheric chemistry, this compound is recognized as a volatile organic compound (VOC) epa.govnih.gov. Its atmospheric fate is primarily governed by reactions with tropospheric hydroxyl (OH) radicals, with estimated rate coefficients leading to atmospheric lifetimes ranging from 4 to 111 days epa.gov. The compound has been detected in gas-phase emissions from biomass burning, where it may contribute to the formation of secondary organic aerosols (SOA) copernicus.org. Its identification as an "on-breath VOC" indicates its presence in biological emissions, though further research is needed to fully elucidate its role and impact in these contexts nih.gov. Discussions regarding VOC exemptions, considering their atmospheric reactivity, are also relevant to its environmental profile epa.gov.

Table 8.3.1: Biomass Burning Emission Factors for this compound

Compound Name Formula Emission Factor 1 (×10⁻³) Emission Factor 2 (×10⁻³)
This compound C₁₀H₁₂ 2.2 ± 0.4 3.9 ± 0.8

Source: Snippet copernicus.org

Table 8.3.2: Detection of 2-Isopropenyltoluene as an On-Breath VOC

VOC Name Class Subclass % of Breath Samples (Metric 1) On-Breath Status (Metric 1)
2-Isopropenyltoluene Benzene (B151609) and substituted derivatives Phenylpropenes 82 TRUE

Source: Snippet nih.gov

Emerging Applications in Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, facilitating the production of various chemicals cymitquimica.com. Its reactive alkene functionality allows participation in reactions such as polymerization and electrophilic substitution cymitquimica.com. It can also function as a building block for synthesizing more complex molecules smolecule.com. Furthermore, this compound has been identified as a product resulting from the autoxidation of cymene, providing insight into its formation pathways in specific chemical processes core.ac.uk.

Prospects for Advanced Materials Science

The compound's role as a monomer in the production of styrene-based resins highlights its utility in materials science googleapis.comcymitquimica.com. Its potential applications extend into material science research, where its chemical structure can be leveraged for developing novel materials smolecule.com. The broader field of advanced materials science research encompasses a wide spectrum of materials, including polymers, composites, and functional materials, all of which could potentially benefit from the incorporation of monomers like this compound openaccessjournals.comopenaccessjournals.com. The ability to precisely tailor polymer properties through monomer selection is fundamental to the development of advanced materials.

Future Research Opportunities and Challenges

Future research concerning this compound could explore several key areas. In polymer science, further investigation into its polymerization characteristics and the properties of the resulting polymers could lead to the development of novel materials with tailored functionalities googleapis.comsmolecule.com. Its role in natural product chemistry warrants deeper study, particularly concerning the bioactivity and biosynthetic pathways of plants that contain it preprints.org. In atmospheric chemistry, a more detailed understanding of its degradation mechanisms and its contribution to secondary organic aerosol (SOA) formation is needed copernicus.org. Additionally, its potential as a building block in sophisticated organic syntheses for pharmaceuticals or fine chemicals represents an area for emerging applications cymitquimica.comsmolecule.com. Challenges may include optimizing synthesis routes for enhanced purity and yield, and comprehensively characterizing the environmental and health implications associated with its diverse applications.

Table 8.2.1: Composition of Essential Oil from Cleome khorassanica

Compound Name Percentage (%)
This compound 46.7
Duodecyclic acid 10.96
γ-Cadinene 34.29
δ-Cadinene 19.52

Source: Snippet lew.ro

List of Compounds Mentioned:

this compound (also referred to as 2-Isopropenyltoluene, 1-Isopropenyl-2-methylbenzene, o,α-Dimethylstyrene, o-Cymenene, 1-Methyl-2-(prop-1-en-2-yl)benzene, etc.)

Toluene

Benzene

Styrene

α-Methylstyrene

Vinyltoluene

1,3-butadiene (B125203)

Isoprene

1,3-pentadiene (B166810)

MPHE (Methyl Heptene Ethers)

Ethane

HFCs (Hydrofluorocarbons)

PFCs (Perfluorocarbons)

γ-Cadinene

δ-Cadinene

Duodecyclic acid

Staphylococcus aureus

Aspergillus niger

Aspergillus alternata

Fusarium solani

Thymol

γ-Terpinene

p-Cymene

α-Pinene

α-Thujene

Sabinene

β-Pinene

α-Terpinene

Limonene

4-Thujenol

Caryophyllene

Bicyclo (5.3.0) decane, 2-methylene-

α-Guaiene

α-Panasinsen

Caryophyllene oxide

Propylene (B89431)

Isopropyl chloride

Isopropyl bromide

Aluminum chloride (AlCl₃)

Dichloromethane

Carbon disulfide

Zeolites

Myrcene

(+)-Citronellal

(−)-Isopulegol

ZnBr₂

Tris(2,6-triarylphenoxy)aluminium

NaOH

PMMA (Poly(methyl methacrylate))

Butyl acetate (B1210297)

Sodium dodecyl sulfate (B86663)

Isopropenyl acetate (IPA)

Butyl acrylate (B77674)

Silver acrylate

Ibuprofen (IBU)

Methacrylic acid ester

Methyl methacrylate (B99206)

Ethyl methacrylate

Propyl methacrylate

Cyclohexyl methacrylate

2-Ethylhexyl methacrylate

Styrene-butadiene block copolymer (SBR)

Acrylonitrile-butadiene-styrene (ABS)

Ethylene-vinyl acetate (EVA)

Polyisoprene

Polydimethylsiloxane (PDMS)

Organosilanes

Caprolactam

Propanoic acid

Hexadecanoic acid

p-Cresol

2-Methylindole

Isocyanides

Farnesene

Germacrene D

β-Farnesene

β-Caryophyllene

Tricyclene

Δ3-Carene

o-Cymene

Anisole (B1667542)

Methyl-substituted anisole

Cymenes (general)

Alkylbenzenes

Q & A

Basic Research Question

  • Safety Data Sheets (SDS) : Adhere to OSHA guidelines for flammability and toxicity (LD50 data).
  • Waste Management : Neutralize reactive byproducts (e.g., quench acids/bases) before disposal.
  • Ethical Reporting : Disclose near-miss incidents or exposure risks in publications. Reference institutional review board (IRB) approvals if human subjects are involved .

How should researchers address contradictory findings in this compound’s thermodynamic stability studies?

Advanced Research Question
Reconcile discrepancies by:

Meta-Analysis : Aggregate data from multiple studies (e.g., ΔHf values) and assess measurement techniques (e.g., calorimetry vs. computational).

Sensitivity Analysis : Identify variables (e.g., purity, experimental error margins) impacting results.

Collaborative Verification : Partner with independent labs to replicate key experiments. Publish a critical review with a consensus stability diagram .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.